molecular formula C18H21N5O2 B2758726 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide CAS No. 2097921-37-2

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide

Cat. No.: B2758726
CAS No.: 2097921-37-2
M. Wt: 339.399
InChI Key: GEGWSEPBHBQSAR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide is a novel organic molecule that has been the focus of various studies due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising an oxazole ring and a pyridine derivative, which may contribute to its biological activity. The molecular formula is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of approximately 270.33 g/mol.

Synthesis

Synthesis methods for this compound typically involve multi-step organic reactions, including:

  • Formation of the oxazole ring via cyclization reactions.
  • Substitution reactions to introduce the pyrazole and pyridine moieties.
  • Final amide formation through coupling with appropriate acylating agents.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)7.8Cell cycle arrest

Antimicrobial Activity

Research has also highlighted the compound's antimicrobial potential. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Mechanistic Studies

Mechanistic studies utilizing molecular docking have provided insights into how this compound interacts with biological targets. For instance, docking studies with human prostaglandin reductase (PTGR2) showed favorable binding interactions, indicating potential as an anti-inflammatory agent.

Case Studies

  • In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound in cancer treatment. Results from a recent study indicated a significant reduction in tumor size in mice treated with the compound compared to control groups.
  • Toxicology Assessments : Toxicological evaluations have been conducted to determine safety profiles. Acute toxicity studies revealed no significant adverse effects at therapeutic doses.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-16(13(2)25-22-12)4-5-18(24)20-9-14-6-7-19-17(8-14)15-10-21-23(3)11-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGWSEPBHBQSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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